5-Tert.-butyl-1,3-cyclohexanedione
Description
5-Tert-butyl-1,3-cyclohexanedione is a cyclic diketone derivative characterized by a tert-butyl substituent at the 5-position of the cyclohexanedione ring. Cyclohexanedione derivatives are widely used as building blocks in pharmaceuticals, agrochemicals, and materials science, particularly in multicomponent reactions like the Hantzsch and Biginelli reactions .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5-tert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h7H,4-6H2,1-3H3 |
InChI Key |
UODQIYOHASHZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
5-Trifluoromethyl-1,3-cyclohexanedione
- Reactivity : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the diketone, facilitating condensations with aromatic aldehydes and ammonium acetate to form fluorinated hexahydroacridinediones (e.g., 5a and 5b in Scheme 2 of ). Yields are typically high (~70–85%) under mild conditions .
- Applications : Useful in synthesizing fluorinated heterocycles for medicinal chemistry.
5,5-Dimethyl-1,3-cyclohexanedione
- Reactivity : The dimethyl substituents provide moderate steric hindrance, enabling efficient participation in Biginelli reactions (e.g., with urea and aldehydes) to form hexahydroquinazoline-diones . Biomass-derived synthesis routes (from acetone and malonic acid) make this compound environmentally favorable .
- Applications : Key intermediate in biofuels and polycyclic hydrocarbon synthesis .
4,4-Dimethyl-1,3-cyclohexanedione
- Reactivity: Methyl groups at the 4-position stabilize enol intermediates, enabling reactions with alkyl acetoacetates and aldehydes to form hexahydroquinoline derivatives. Racemic products are resolvable via chiral chromatography .
- Applications : Pharmaceutical intermediates with antitumor and antimicrobial activities .
2-Methyl-1,3-cyclohexanedione
- Reactivity : The α-methyl group allows alkylation or condensation with aldehydes, though yields are moderate (~60%) due to competing dialkylation .
- Applications : Precursor for photoprotective molecules and solar energy storage systems .
5-Tert-Butyl-1,3-cyclohexanedione
- Reactivity : The bulky tert-butyl group introduces significant steric hindrance, slowing reaction kinetics in condensations but improving product stability. For example, in Hantzsch-type reactions, tert-butyl-substituted derivatives may require longer reaction times compared to trifluoromethyl or methyl analogues.
- Applications: Potential use in stabilized intermediates for high-density polymers or lipophilic drug candidates .
Physicochemical Properties
| Compound | Substituent | Boiling Point (°C) | Solubility | Steric Bulk |
|---|---|---|---|---|
| 5-Trifluoromethyl-1,3-CHD | -CF3 | Not reported | Low in polar solvents | Moderate |
| 5,5-Dimethyl-1,3-CHD | -CH3 | ~175–180 (estimated) | Moderate in ethanol | Low |
| 4,4-Dimethyl-1,3-CHD | -CH3 | ~170–175 (estimated) | High in ethanol | Low |
| 5-Tert-Butyl-1,3-CHD | -C(CH3)3 | ~200–210 (estimated) | Low in polar solvents | High |
Notes:
Application-Specific Performance
- Biocidal Activity: 2-Phenyl-1,3-cyclohexanedione enol esters (e.g., with methyl/ethyl substituents) show superior herbicidal activity compared to tert-butyl derivatives, likely due to better membrane permeability .
- Pharmaceuticals : 5,5-Dimethyl-1,3-cyclohexanedione derivatives exhibit antidiabetic and antitumor properties, while tert-butyl analogues may enhance blood-brain barrier penetration in CNS drugs .
- Materials Science : The tert-butyl group’s bulk improves thermal stability in polycyclic biofuels, reducing decomposition rates .
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